molecular formula C8H15NO3 B13011768 (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate

(3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate

Katalognummer: B13011768
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: RQOCUWDKINTUGK-RQJHMYQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C8H15NO3. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and formaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base catalyst to facilitate the formation of the hydroxymethyl group.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous monitoring and quality control ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its target. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity. The exact molecular pathways and targets depend on the specific application and the nature of the compound it interacts with .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine-3-carboxylic acid: A similar compound with a carboxylic acid group instead of a hydroxymethyl group.

    N-substituted piperidine derivatives: These compounds have various substituents on the nitrogen atom, leading to different biological activities.

Uniqueness

(3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate is unique due to its specific stereochemistry and functional groups. The (3R,6S) configuration provides a distinct three-dimensional structure, influencing its reactivity and interactions with biological targets.

Eigenschaften

Molekularformel

C8H15NO3

Molekulargewicht

173.21 g/mol

IUPAC-Name

methyl (3R,6S)-6-(hydroxymethyl)piperidine-3-carboxylate

InChI

InChI=1S/C8H15NO3/c1-12-8(11)6-2-3-7(5-10)9-4-6/h6-7,9-10H,2-5H2,1H3/t6-,7+/m1/s1

InChI-Schlüssel

RQOCUWDKINTUGK-RQJHMYQMSA-N

Isomerische SMILES

COC(=O)[C@@H]1CC[C@H](NC1)CO

Kanonische SMILES

COC(=O)C1CCC(NC1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.